10alpha-Hydroxy-delta9'11-hexahydrocannabinol is a specific hydroxy derivative of hexahydrocannabinol, a hydrogenated form of delta-9-tetrahydrocannabinol. This compound is part of the broader class of cannabinoids, which are chemical compounds found in the cannabis plant. Hexahydrocannabinol itself has garnered attention due to its psychoactive properties and potential therapeutic applications, similar to those of delta-9-tetrahydrocannabinol.
10alpha-Hydroxy-delta9'11-hexahydrocannabinol is synthesized primarily from cannabis extracts, particularly through the modification of delta-9-tetrahydrocannabinol or cannabidiol. While it can exist in trace amounts in certain cannabis strains, its primary availability is through synthetic methods.
This compound falls under the category of phytocannabinoids and is classified as a semi-synthetic cannabinoid. It shares structural similarities with other cannabinoids but possesses unique pharmacological properties due to its specific hydroxylation pattern.
The synthesis of 10alpha-Hydroxy-delta9'11-hexahydrocannabinol typically involves several key steps:
Recent advancements have focused on improving stereoselectivity during synthesis, allowing for higher yields of specific diastereomers. For instance, researchers have developed methods that achieve a ratio of 9R to 9S isomers up to 10:1, which is significant for enhancing bioactivity and therapeutic potential .
The molecular structure of 10alpha-Hydroxy-delta9'11-hexahydrocannabinol can be described by its IUPAC name and molecular formula:
The compound features multiple stereogenic centers, leading to various stereoisomers that may exhibit different biological activities.
10alpha-Hydroxy-delta9'11-hexahydrocannabinol can undergo various chemical reactions typical for cannabinoids:
The selectivity and efficiency of these reactions depend significantly on the reaction conditions and catalysts used. For instance, the use of specific metal catalysts can enhance the yield of desired products while minimizing by-products.
The mechanism of action for 10alpha-Hydroxy-delta9'11-hexahydrocannabinol involves interaction with cannabinoid receptors in the body:
Research indicates that different stereoisomers may exhibit varying degrees of potency and efficacy at these receptors . For example, certain configurations may preferentially activate one receptor type over another.
Relevant data from studies indicate that physical properties can vary based on the synthesis method and purity of the compound .
10alpha-Hydroxy-delta9'11-hexahydrocannabinol has several potential applications:
Research continues to explore its efficacy and safety profile compared to more established cannabinoids like delta-9-tetrahydrocannabinol .
10alpha-Hydroxy-delta9'11-hexahydrocannabinol (systematically named (6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol), commonly termed 11-hydroxyhexahydrocannabinol (11-OH-HHC), is a significant Phase I metabolite of Δ9-tetrahydrocannabinol (Δ9-THC). This metabolite forms through enzymatic saturation of the Δ9 double bond of Δ9-THC’s primary psychoactive metabolite, 11-hydroxy-Δ9-THC (11-OH-THC). The reaction is catalyzed by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, with contributions from CYP2C9 and CYP2C19 [1] [5]. This reduction generates a new chiral center at C9, producing distinct 9α and 9β epimers. Crucially, 11-OH-HHC serves as an intermediate in the formation of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), the terminal carboxylic acid metabolite detected in human blood [1] [3].
Table 1: Detection Frequency of 11-OH-HHC and HHC-COOH in Forensic Blood Samples (n=222 Δ9-THC-Positive Cases)
| Metabolite | Detection Frequency | Median Concentration (Relative to THC-COOH) |
|---|---|---|
| HHC-COOH | 84% | 7% |
| 11-OH-HHC | 15% | Not quantified |
Early rodent studies (1970s) identified 11-OH-HHC and HHC-COOH in mice livers following intraperitoneal administration of Δ9-THC or Δ8-THC [1] [5]. However, these metabolites were not confirmed in humans until 2023. Key interspecies differences exist:
Table 2: Species-Specific Differences in 9,10-Double Bond Reduction of THC Metabolites
| Characteristic | Rodents (Mice) | Humans |
|---|---|---|
| Initial Detection | 1970s [1] | 2023 [1] |
| Primary Site | Liver | Liver |
| Key Enzymes | Unspecified CYPs | CYP3A4, CYP2C9, CYP2C19 [1] [5] |
| Detectable HHC | Yes [5] | No [1] |
| FABP1 Dependency | Not studied | Critical for transport [2] |
The biotransformation of 11-OH-THC to 11-OH-HHC and subsequently HHC-COOH involves sequential oxidation and reduction steps:
The reduction of the 9,10-double bond creates two 11-OH-HHC epimers differing in C9 stereochemistry:
Table 3: Pharmacological and Metabolic Properties of 11-OH-HHC Epimers
| Property | 9R-11-OH-HHC (β-epimer) | 9S-11-OH-HHC (α-epimer) |
|---|---|---|
| CB1 Receptor Affinity | High (Similar to 11-OH-THC) [5] | Low (≥100-fold lower) [5] |
| Psychoactivity | Retained [5] | Minimal [5] |
| Formation from 11-oxo-THC | Favored (Sterically favored reduction) | Less favored |
| Oxidation Rate to HHC-COOH | Faster | Slower |
| Detection in Human Blood | Primary form detected [1] | Rarely distinguished [3] |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: